

Spectroscopic Profile of 4-Hexyloxetan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 4-Hexyloxetan-2-one

Cat. No.: B15378873

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the β -lactone, **4-hexyloxetan-2-one**. Due to the limited availability of direct spectroscopic data for this specific compound in public-access databases, this document presents a combination of reported data, information on closely related analogs, and standardized experimental protocols. This approach offers a robust framework for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Introduction to 4-Hexyloxetan-2-one

4-Hexyloxetan-2-one belongs to the class of β -lactones, which are four-membered cyclic esters. This structural motif is present in a variety of natural products and pharmacologically active compounds. The strained ring system of β -lactones makes them valuable synthetic intermediates and imparts unique chemical reactivity. Accurate spectroscopic characterization is paramount for confirming the structure and purity of these compounds.

Spectroscopic Data

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for identifying the characteristic functional groups within a molecule. For **4-hexyloxetan-2-one**, the most prominent feature is the carbonyl stretching vibration of the strained lactone ring.

Functional Group	Wavenumber (cm ⁻¹)	Source
C=O (Lactone)	1828	
C-H (Alkyl)	2931	

The high wavenumber of the carbonyl absorption is a hallmark of the strained four-membered ring system of β -lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for **4-hexyloxetan-2-one** is not readily available in the reviewed literature. However, data from the closely related compound, 4-hexyl-3-(3-phenylpropyl)oxetan-2-one, can be used as a reference for predicting the chemical shifts for **4-hexyloxetan-2-one**.

Reference Data: 4-Hexyl-3-(3-phenylpropyl)oxetan-2-one (Mixture of diastereomers)

¹H NMR (200 MHz, CDCl₃):

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic-H	7.35–7.11	m	-
CH (cis, C4)	4.58–4.44	m	-
CH (trans, C4)	4.27–4.13	m	-
CH (cis, C3)	3.68–3.53	m	-
CH (trans, C3)	3.26–3.11	m	-
CH ₂	2.65	t	6.8
CH ₂ (Alkyl)	1.93–1.66	m	-
CH ₂ (Alkyl)	1.40–1.22	m	-
CH ₃	0.89	t	6.4

¹³C NMR (50 MHz, CDCl₃):

Carbon	Chemical Shift (δ , ppm)
C=O	172.1, 171.4
Aromatic-C	141.3, 128.4, 128.3, 126.0
C4 (trans)	78.0
C4 (cis)	75.6
C3 (trans)	55.9
C3 (cis)	52.4
Alkyl-C	35.4, 34.4, 31.5, 30.1, 29.1, 28.8, 28.6, 27.3, 25.4, 24.9, 23.3, 22.5, 14.0

Note: The presence of a substituent at the 3-position in this reference compound will influence the chemical shifts compared to the unsubstituted **4-hexyloxetan-2-one**.

Expected NMR Data for **4-Hexyloxetan-2-one**:

Based on general principles and data for similar β -lactones, the following are expected chemical shift ranges for **4-hexyloxetan-2-one**:

- ^1H NMR:
 - H at C4: ~4.2-4.6 ppm (multiplet)
 - H at C3: ~3.0-3.6 ppm (multiplets)
 - Hexyl chain protons: ~0.8-1.8 ppm
- ^{13}C NMR:
 - C=O (C1): ~168-172 ppm
 - C4: ~70-75 ppm
 - C3: ~40-45 ppm

- Hexyl chain carbons: ~14-35 ppm

Mass Spectrometry (MS)

Direct mass spectrometry data for **4-hexyloxetan-2-one** was not found. The expected molecular ion and potential fragmentation patterns can be predicted.

Expected Mass Spectrometry Data for **4-Hexyloxetan-2-one** (C₁₀H₁₈O₂):

- Molecular Weight: 170.25 g/mol
- Expected Molecular Ion (M⁺): m/z = 170
- Common Adducts: [M+H]⁺ (171), [M+Na]⁺ (193), [M+NH₄]⁺ (188)
- Potential Fragmentation: Loss of CO₂ (M - 44), cleavage of the hexyl chain.

Reference Data: 4-Hexyl-3-(3-phenylpropyl)oxetan-2-one

- MS (ESI) m/z (%): 292.3 [(M+NH₄)⁺, 100]
- HRMS (M+Na)⁺: Calculated: 297.1825, Found: 297.1842

Experimental Protocols

Synthesis of 4-Hexyloxetan-2-one

A general procedure for the synthesis of 4-substituted-oxetan-2-ones involves a [2+2] cycloaddition followed by desilylation.

Workflow for the Synthesis of **4-Hexyloxetan-2-one**

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